Antifungal Selectivity: 2''-Hydroxyformononetin Inhibits Phytophthora megasperma at 0.1 mM Where Formononetin and Daidzein Show No Activity
In a direct head-to-head agar plate assay against eight phytopathogenic fungi, 2''-hydroxyformononetin (2'-OHF) exhibited significant antifungal activity against Phytophthora megasperma f.sp. medicaginis (Pmm) at 0.1 mM, unlike formononetin and daidzein which caused no inhibition of any of the four alfalfa pathogens at this concentration [1]. At 0.5 mM, Pmm was strongly inhibited by 2'-OHF, vestitone, and medicarpin. Crucially, this pathogen-selectivity pattern is not replicated by formononetin: the parent compound showed no activity against Pmm at 0.1 mM, confirming that 2'-hydroxylation is necessary for the antifungal potency observed at low concentrations [1].
| Evidence Dimension | Antifungal activity against Phytophthora megasperma f.sp. medicaginis (Pmm) at low concentration |
|---|---|
| Target Compound Data | 2''-Hydroxyformononetin: very significant sensitivity of Pmm at 0.1 mM; strong inhibition at 0.5 mM |
| Comparator Or Baseline | Formononetin: no inhibition of any alfalfa pathogen at 0.1 mM; Daidzein: no inhibition at 0.1 mM |
| Quantified Difference | Qualitative differential: active vs. inactive at 0.1 mM against Pmm. At 0.5 mM, 2'-OHF produced strong inhibition of Pmm, whereas formononetin remained essentially inactive across all pathogens tested. |
| Conditions | Agar plate assay; linear mycelial growth inhibition; compounds tested at 0.1 mM to 0.5 mM; eight phytopathogenic fungi including four alfalfa pathogens (Blount et al., 1992) |
Why This Matters
Investigators studying phytoalexin-mediated disease resistance or screening antifungal isoflavonoids must use 2''-hydroxyformononetin rather than formononetin to detect the pathogen-specific inhibitory activity against Pmm that is absent in the parent compound.
- [1] Blount JW, Dixon RA, Paiva NL. Stress responses in alfalfa (Medicago sativa L.) XVI. Antifungal activity of medicarpin and its biosynthetic precursors: implications for the genetic manipulation of stress metabolites. Physiol Mol Plant Pathol. 1992;41(5):333-349. View Source
